
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone
説明
The compound “1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone” is an organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a bromine atom and at the 5th position with a chlorine atom. The 2nd position of the pyridine ring is connected to a trifluoroethanone group, which is a two-carbon chain with a ketone functional group and three fluorine atoms attached to the terminal carbon .
Molecular Structure Analysis
The presence of electronegative atoms such as nitrogen, fluorine, and the oxygen in the ketone group, as well as the halogens bromine and chlorine, suggests that this compound could have several polar bonds. This could result in a dipole moment for the molecule, making it polar. The exact geometry and conformation would depend on the specific arrangement of these atoms and groups in the three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogens and the trifluoroethanone group. The halogens might undergo substitution reactions, while the carbonyl group in the trifluoroethanone could be involved in addition reactions or could act as a nucleophile or electrophile, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens and the trifluoroethanone group could make the compound relatively dense and could increase its boiling and melting points compared to similar-sized organic molecules. The compound is likely to be soluble in polar solvents due to the presence of several polar bonds .科学的研究の応用
Synthesis Methods
Grignard Reaction Variations : Takagi et al. (1992) explored unusual Grignard reactions with halothane and ketones, leading to compounds structurally related to 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone. This method suggests alternative synthetic pathways for similar fluorine compounds (Takagi et al., 1992).
Palladium-catalyzed Amination : Ji et al. (2003) demonstrated the efficient amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-Xantphos complex. This technique could be adapted for the synthesis of related structures (Ji et al., 2003).
Fluorine Compounds Synthesis : Dmowski (2011) reviewed synthetic applications of 1-bromo-1-chloro-2,2,2-trifluoroethane, a compound closely related to 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone. This review provides insight into methods for synthesizing fluorine-containing compounds, which might be applicable (Dmowski, 2011).
Chemical Structure and Biological Activity
Crystal Structure and Antiviral Activity : Li et al. (2015) studied a compound with a structure similar to 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone, focusing on its crystal structure and biological activities. The findings on fungicidal and antiviral activities offer insights for related compounds (Li et al., 2015).
Apoptosis Induction in Cancer Treatment : Zhang et al. (2005) identified a compound structurally akin to 1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone as an apoptosis inducer with potential anticancer applications. This suggests a possible research avenue for related compounds (Zhang et al., 2005).
Antibacterial and Antifungal Properties : Sujatha et al. (2019) synthesized derivatives of a related compound, studying their antibacterial and antifungal activities. This research indicates potential applications in developing antimicrobial agents (Sujatha et al., 2019).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. In a chemical context, the mechanism would depend on the reaction conditions and the other reactants present .
将来の方向性
The study and application of halogenated organic compounds is a vast field with many potential future directions. These compounds are often used in medicinal chemistry, materials science, and synthetic chemistry. The specific future directions for this compound would depend on its reactivity, stability, and the potential applications identified by researchers .
特性
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO/c8-4-1-3(9)2-13-5(4)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWZZEMQPVRVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




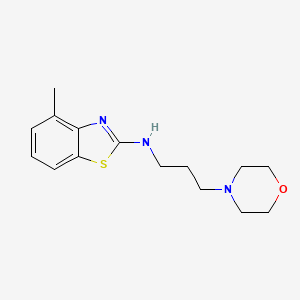
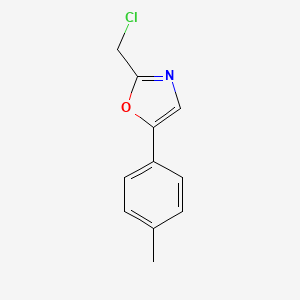
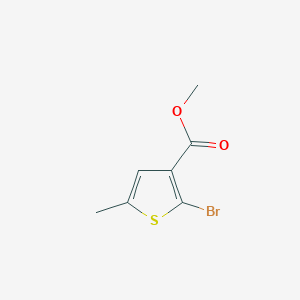
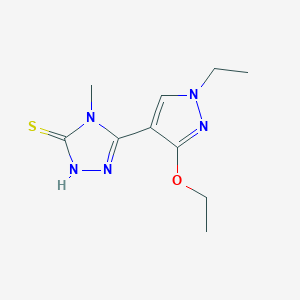
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

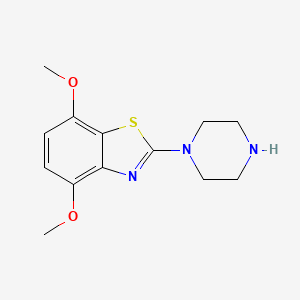
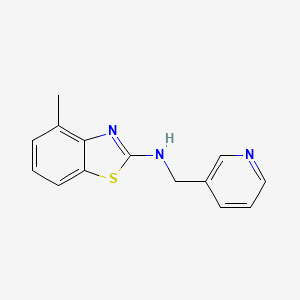

![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)
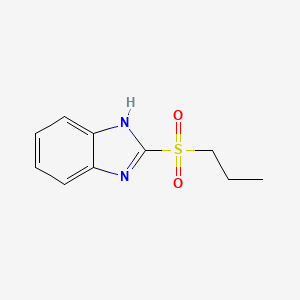
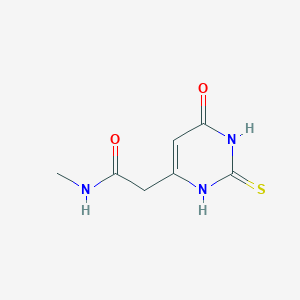
![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)